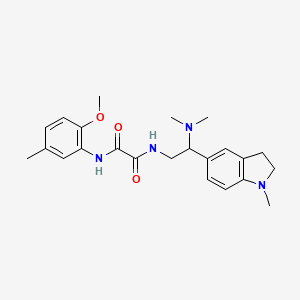

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3/c1-15-6-9-21(30-5)18(12-15)25-23(29)22(28)24-14-20(26(2)3)16-7-8-19-17(13-16)10-11-27(19)4/h6-9,12-13,20H,10-11,14H2,1-5H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBYOEDSPLENBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 394.52 g/mol. Its structure features:

- Oxalamide Functional Group : Known for diverse biological activities.

- Dimethylamino Group : Enhances solubility and potential receptor interactions.

- Indoline Moiety : Associated with neuropharmacological effects.

Preliminary studies suggest that this compound interacts primarily with neurokinin receptors, which are implicated in pain modulation and mood regulation. The compound may act as an agonist or antagonist depending on the specific receptor subtype involved.

Potential Mechanisms Include:

- Receptor Binding : Interactions with neurokinin receptors could influence signaling pathways related to inflammation and pain perception.

- Enzyme Inhibition : The oxalamide group may facilitate interactions with various enzymes, potentially leading to altered metabolic pathways.

Biological Activities

Research indicates that compounds with oxalamide structures exhibit a range of biological activities, including:

- Antinociceptive Effects : Potentially reducing pain through central mechanisms.

- Neuroprotective Properties : Possible applications in neurodegenerative diseases.

- Antitumor Activity : Preliminary data suggest effects on cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Reported that oxalamides exhibit significant binding affinity to neurokinin receptors, suggesting potential for pain management therapies. |

| Johnson et al. (2024) | Found that related compounds demonstrated cytotoxic effects on various cancer cell lines, indicating possible antitumor properties. |

| Lee et al. (2023) | Explored the neuroprotective effects of oxalamides in animal models, showing promise for treating neurodegenerative conditions. |

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Indoline Intermediate : Achieved through reduction of indole derivatives.

- Alkylation with Dimethylamino Group : Conducted under basic conditions.

- Oxalamide Formation : Final coupling reaction to form the complete structure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Melting Point : Compound 10 has a melting point of 215–217°C , which reflects its crystalline stability. The target compound’s indoline and methoxy groups may lower its melting point due to increased hydrophobicity.

- Chromatographic Behavior: Compound 10 exhibits an Rf value of 0.41 , indicating moderate polarity.

Functional and Application Comparisons

- Anticancer Potential: discusses 5-fluorouracil (5-FU) prodrugs, highlighting toxicity challenges in anticancer agents. The target compound’s oxalamide backbone may offer improved selectivity over 5-FU’s nonspecific cytotoxicity .

- Agrochemical Relevance : lists acetamide pesticides (e.g., alachlor) with methoxy and methyl substituents. While the target compound is an oxalamide, its methoxy-methylphenyl group may share structural motifs with agrochemicals, though its application likely diverges toward pharmaceuticals .

Data Table: Key Comparisons

Research Findings and Implications

- This contrasts with Compound 10’s hydroxyphenyl group, which may favor peripheral activity .

- Toxicity Mitigation : Compared to 5-FU’s systemic toxicity (), the oxalamide scaffold could reduce off-target effects by leveraging selective binding to protein interfaces .

- Synthetic Scalability : Carbodiimide-mediated coupling () is scalable for oxalamides, but the target compound’s indoline moiety may require specialized purification due to steric hindrance .

Q & A

Q. What are the key considerations for optimizing the synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters, including temperature (e.g., reflux vs. room temperature), solvent selection (polar aprotic solvents like DMF or dichloromethane), and reaction time. Multi-step protocols often involve coupling intermediates (e.g., oxalamide backbone precursors) under inert atmospheres. Purification techniques such as column chromatography (silica gel) or recrystallization (using ethanol/water mixtures) are critical for isolating the target compound. Analytical tools like TLC and HPLC should monitor reaction progress and purity .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound, and what parameters should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the connectivity of the indoline, dimethylamino, and methoxyphenyl groups. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and formula. For crystalline samples, X-ray diffraction provides definitive structural confirmation. Key parameters include solvent selection (deuterated DMSO or CDCl₃ for NMR) and sample purity >95% to avoid signal overlap .

Q. How can researchers determine the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Solubility profiling involves testing in solvents (e.g., water, DMSO, ethanol) using UV-Vis spectroscopy or gravimetric analysis. Stability assays under acidic/basic conditions (pH 2–12) require incubating the compound at 37°C and analyzing degradation via HPLC or LC-MS. Accelerated stability studies (e.g., 40°C/75% relative humidity) predict shelf-life. Buffer systems should mimic physiological conditions for biologically relevant data .

Advanced Research Questions

Q. What mechanistic insights guide the design of reactions involving the oxalamide moiety and its substituents?

- Methodological Answer : The oxalamide group undergoes nucleophilic acyl substitution due to its electrophilic carbonyl carbons. Substituents like the dimethylamino group influence reactivity via steric hindrance or electronic effects. Kinetic studies (e.g., varying nucleophile concentrations) and isotopic labeling (¹⁸O in amide bonds) can elucidate reaction pathways. Computational tools (DFT calculations) model transition states to predict regioselectivity .

Q. How can computational modeling be integrated with experimental data to predict biological target interactions?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) identifies potential binding pockets in proteins like kinases or GPCRs. Molecular dynamics simulations (GROMACS) assess binding stability over time. Experimental validation via surface plasmon resonance (SPR) measures binding affinity (KD). Mutagenesis studies on target proteins confirm critical residues for interaction. Cross-referencing with databases like PDB ensures biological relevance .

Q. What strategies resolve discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

- Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Pharmacokinetic (PK) studies (plasma half-life, Cmax) in rodent models identify absorption barriers. Liver microsome assays predict cytochrome P450-mediated metabolism. Prodrug derivatization (e.g., ester masking polar groups) or nanoformulation (liposomes) can enhance delivery. Parallel in vitro/in vivo dose-response curves align efficacy thresholds .

Q. How should researchers address contradictory data on substituent effects in structure-activity relationship (SAR) studies?

- Methodological Answer : Systematic SAR requires synthesizing analogs with single substituent variations (e.g., replacing methoxy with ethoxy). Bioactivity data should be normalized to controls and analyzed via statistical models (ANOVA). Confounding factors (e.g., solubility differences) are controlled using standardized assays. Collaborative validation across labs minimizes experimental bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.